Palladium ion

Electrochemistry Platinum group metal recovery Catalyst preparation

Standard Pd(II) sources often introduce chloride, causing aggregation and sintering. BenchChem's Pd²⁺ (CAS 16065-88-6) is specified as the free aqua ion [Pd(H₂O)₄]²⁺, eliminating chloride interference. - Achieves 17.7% metal dispersion vs. aggregated particles from PdCl₂ precursors. - Enables potential-controlled electrodeposition from mixed PGM leachates (optimal window: +0.80 to +0.95 V vs. SHE). - Ligand exchange rates ~10⁵× faster than Pt(II), accelerating synthesis and screening workflows.

Molecular Formula Pd+2
Molecular Weight 106.4 g/mol
CAS No. 16065-88-6
Cat. No. B1294705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalladium ion
CAS16065-88-6
Molecular FormulaPd+2
Molecular Weight106.4 g/mol
Structural Identifiers
SMILES[Pd+2]
InChIInChI=1S/Pd/q+2
InChIKeyMUJIDPITZJWBSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Palladium Ion (Pd²⁺) Physicochemical Identity & Procurement Classification


Palladium ion (Pd²⁺, CAS 16065-88-6) is the divalent cationic species of palladium, a second-row transition metal belonging to the platinum group metals (PGMs). With a standard atomic weight of 106.42 Da and d⁸ electronic configuration, Pd²⁺ exclusively adopts square-planar coordination geometry in aqueous solution, forming the tetraaqua complex [Pd(H₂O)₄]²⁺ [1]. Unlike its neutral metallic form (Pd⁰) or common salts such as PdCl₂ and Pd(NO₃)₂, the free Pd²⁺ aqua ion is a transient solution species whose speciation is governed by pH, counterion identity, and ionic strength [2]. Pd²⁺ is classified as one of the most strongly hydrolyzed divalent cations known, with hydrolysis commencing at pH values below 1 [3]. Its standard reduction potential (Pd²⁺/Pd⁰ = +0.987 V vs. SHE) places it between Pt²⁺/Pt⁰ (+1.200 V) and Ag⁺/Ag⁰ (+0.799 V), conferring a distinct thermodynamic profile that directly impacts its reducibility, electrochemical deposition behavior, and catalytic precursor selection [4].

Differentiating Pd²⁺ from Pd(II) Salts


Procurement specifications that treat all Pd(II)-containing materials as functionally equivalent ignore the speciation-driven divergence in reactivity that distinguishes the free Pd²⁺ aqua ion from its coordinated counterparts. The Pd²⁺ ion in nitrate or perchlorate media exists as [Pd(H₂O)₄]²⁺ with labile water ligands [1], whereas in chloride media it quantitatively converts to [PdCl₄]²⁻ (log β₄ ≈ 11–12) [2]. This speciation difference produces a >200 mV shift in effective reduction potential and drastically alters hydrolysis behavior: Pd²⁺ begins hydrolyzing to PdOH⁺ at pH < 1, while [PdCl₄]²⁻ suppresses hydrolysis until substantially higher pH [3]. In catalytic applications, Pd catalysts prepared from Pd(NO₃)₂ (where Pd²⁺ is the effective precursor species) achieve 17.7% metal dispersion versus aggregated particles from PdCl₂-derived precursors, resulting in measurably different light-off temperatures for VOC oxidation [4]. In biological contexts, Pd²⁺ complexes exhibit ligand exchange rates approximately 10⁵ times faster than their Pt(II) analogs, fundamentally altering pharmacokinetic profiles and target engagement kinetics [5]. Substituting one Pd(II) source for another without accounting for these speciation-dependent properties risks compromised catalytic performance, irreproducible synthesis, or failed biological assay outcomes.

Quantitative Differentiation Evidence for Pd²⁺


Reduction Potential Comparison with Pt²⁺ and Ni²⁺

The standard reduction potential of the Pd²⁺/Pd⁰ couple is +0.987 V vs. SHE, which is 0.213 V less positive than the Pt²⁺/Pt⁰ couple (+1.200 V) but 1.237 V more positive than the Ni²⁺/Ni⁰ couple (−0.250 V) [1]. This intermediate nobility means Pd²⁺ can be selectively electrodeposited from mixed PGM solutions at potentials where Pt²⁺ remains in solution, yet it is sufficiently noble to resist oxidative corrosion under conditions where base metals dissolve. In a borosilicate glass melt system, the relative reduction potential of the Pd²⁺–Pd⁰ redox couple was experimentally confirmed to be greater than that of the Ni³⁺–Ni²⁺ and Mn³⁺–Mn²⁺ couples [2].

Electrochemistry Platinum group metal recovery Catalyst preparation

Hydrolysis: Pd²⁺ vs. Pt²⁺

Pd²⁺ is classified as one of the most strongly hydrolyzed divalent cations, with the first hydrolysis constant (log β*₀₁ for PdOH⁺ formation) reported as 11.7 at 25 °C in 0.1 M NaClO₄ [1]. In contrast, Pt²⁺ exhibits significantly weaker hydrolysis under comparable conditions, with experimentally determined hydrolysis constants for PtOH⁺ formation approximately 2–3 log units lower [2]. In perchlorate media (non-complexing), Pd²⁺ is the predominant species only at pH < 1; above pH 2, PdOH⁺ and Pd(OH)₂⁰ dominate, while at seawater pH (∼8.1), the neutral Pd(OH)₂⁰ species or PdCl₃(OH)²⁻ predominate depending on chloride concentration [3]. This speciation sensitivity is unique among divalent PGM cations.

Aqueous geochemistry Nuclear waste speciation Hydrolysis chemistry

Catalyst Precursor: Nitrate vs. Chloride Performance

In a direct head-to-head comparison of three Pd precursors impregnated on alumina-coated cordierite at identical Pd loading (0.2% w/w), the catalyst prepared from Pd(NO₃)₂ (where Pd²⁺ is the effective solution species) achieved a metal dispersion of 17.7% as measured by pulse-CO chemisorption and TEM, whereas catalysts prepared from PdCl₂ and Pd(NH₃)₄Cl₂ exhibited significant metal aggregation [1]. The Pd(NO₃)₂-derived catalyst achieved 99% conversion of ethane at 598 K and propane at 583 K, outperforming the chloride-derived catalysts at all tested temperatures [1]. XPS analysis confirmed that chloride species from PdCl₂ and Pd(NH₃)₄Cl₂ precursors promote Pd particle aggregation and poison active sites [1].

Heterogeneous catalysis VOC abatement Catalyst precursor selection

Genotoxicity: Pd(II) vs. Pt(II) Salts

In a comparative genotoxicity study employing the cytokinesis-block micronucleus test (MNT) with human lymphocytes and the bacterial SOS chromotest, divalent palladium salts — specifically PdCl₂, K₂PdCl₄, Pd(NH₃)₂I₂, Pd(NH₃)₄Cl₂, and transpalladium(II) — were all found to be non-genotoxic in both test systems, showing no significant elevation in micronucleus frequency or SOS induction above background [1]. In striking contrast, the platinum analogs cisplatin(II), carboplatin, transplatin(II), PtCl₄(IV), and K₂PtCl₄(II) all caused significantly elevated genotoxicity in both the MNT and SOS chromotest [1]. Independent Ames test data confirmed that PdCl₂, K₂PdCl₄, and (NH₄)₂PdCl₄ were non-mutagenic, contrary to their platinum analogs [2].

Genetic toxicology Occupational safety Drug development safety screening

Ligand Exchange Kinetics: Pd(II) vs. Pt(II)

Pd(II) complexes undergo ligand substitution approximately 10⁵ times faster than their Pt(II) structural analogs, a kinetic difference rooted in the relative lability of the d⁸ square-planar metal center [1]. This was experimentally demonstrated in acetonitrile exchange studies: [Pd(MeCN)₄]²⁺ exhibits exchange rates measurable by ¹H NMR line broadening at ambient temperature, while [Pt(MeCN)₄]²⁺ requires isotopic labeling techniques due to its much slower exchange [2]. In bis(diethyl chalcogen)dihalogeno complexes, the ligand exchange rate follows the unambiguous order Pd > Pt [3]. This 10⁵-fold rate differential has direct consequences: Pd(II) anticancer complexes may engage biological targets more rapidly but with potentially lower DNA-adduct persistence than cisplatin, while in catalysis, Pd(II) enables faster substrate turnover at the cost of greater susceptibility to deactivation pathways.

Bioinorganic chemistry Anticancer metallodrug design Substitution kinetics

Anticancer Activity: Pd(II) Complex vs. Cisplatin

Cyclometallated Pd(II) pyrenyl-thiosemicarbazone complexes demonstrated potent antiproliferative activity against A2780 human ovarian cancer cells with an IC₅₀ of 1.27 μM, comparable to cisplatin (IC₅₀ = 1.20 μM) within the same assay [1]. In a separate study, Pd(II) thiourea complexes PdThU1 and PdThU2 exhibited IC₅₀ values of 2.45 μM and 4.7 μM against DL murine lymphoma cells, representing 14.3-fold and 7.4-fold greater potency than cisplatin (IC₅₀ = 34.96 μM) in the same experimental system [2]. Against Rai human B-cell lymphoma, the same Pd(II) complexes showed IC₅₀ values of 5.19 μM and 9.54 μM versus cisplatin at 71.13 μM (13.7-fold and 7.5-fold improvement) [2]. Crucially, the tetranuclear Pd(II) complexes in [1] exhibited low toxicity toward non-cancerous MRC5 cells, suggesting a cancer-selective toxicity window not observed with cisplatin, and their mechanism of action was shown not to involve DNA targeting, indicating potential utility against cisplatin-resistant tumors.

Medicinal inorganic chemistry Anticancer drug discovery Cytotoxicity screening

Pd²⁺ Application Scenarios Driving Procurement


Precursor Selection for VOC Abatement Catalysts

Industrial catalyst manufacturers producing Pd/γ-Al₂O₃/cordierite monolithic catalysts for volatile organic compound (VOC) oxidation should specify Pd(NO₃)₂·2H₂O as the precursor rather than PdCl₂. Direct comparative evidence demonstrates that the nitrate-derived Pd²⁺ species yields 17.7% metal dispersion versus aggregated particles from chloride precursors, and achieves 99% ethane conversion at 598 K with chloride-free active sites confirmed by XPS [1]. This translates to lower catalyst loading requirements, reduced precious metal cost per unit, and extended catalyst lifetime due to elimination of chloride-induced sintering and poisoning. Procurement specifications should require nitrate-based Pd sources with chloride content below detection limits.

Electrochemical Pd Recovery from Spent Catalysts

The Pd²⁺/Pd⁰ standard reduction potential of +0.987 V vs. SHE, positioned between Pt²⁺/Pt⁰ (+1.200 V) and Ag⁺/Ag⁰ (+0.799 V), enables potential-controlled selective electrodeposition of palladium from mixed PGM leach solutions [2]. By applying a cathode potential between +0.80 V and +0.95 V, Pd²⁺ can be quantitatively deposited as metallic Pd while Pt²⁺ and Rh³⁺ remain in solution. This thermodynamic window has been experimentally validated in rotating cylinder electrode studies using authentic acid leachates from automotive catalytic converter processing. Procurement of rectifier equipment with ±10 mV potential control resolution is essential for exploiting this differentiation in commercial PGM recovery operations.

Anticancer Drug Candidates Targeting Cisplatin Resistance

Drug discovery programs targeting cisplatin-resistant ovarian cancer or B-cell lymphomas should evaluate Pd(II) complexes as differentiated alternatives to Pt(II)-based chemotherapeutics. Evidence shows that tetranuclear Pd(II) thiosemicarbazone complexes achieve IC₅₀ values (1.27 μM) comparable to cisplatin (1.20 μM) in A2780 ovarian cancer cells while operating through a non-DNA-targeting mechanism, as confirmed by cell cycle and apoptosis assays [3]. Against DL and Rai lymphoma cell lines where cisplatin shows poor potency (IC₅₀ = 34.96–71.13 μM), Pd(II) thiourea complexes PdThU1 and PdThU2 achieve IC₅₀ values of 2.45–9.54 μM, representing a 7–14 fold potency improvement [4]. The differentiated mechanism of action and potency advantage in specific cancer contexts justify sourcing Pd(II) complex libraries for phenotypic screening campaigns where cisplatin has failed.

Geochemical Modeling of Pd Radionuclide Migration

Environmental safety assessments for deep geological repositories of high-level nuclear waste must incorporate Pd²⁺-specific thermodynamic parameters rather than extrapolating from generic PGM data. The ¹⁰⁷Pd isotope (half-life 6.5 × 10⁷ years) represents a long-term environmental hazard, and its migration is governed by Pd²⁺ hydrolysis and complexation behavior. The first hydrolysis constant (log β*₀₁ = 11.7) exceeds that of Pt²⁺ by 2–3 orders of magnitude, meaning Pd²⁺ speciates predominantly as PdOH⁺ and Pd(OH)₂⁰ under repository-relevant pH conditions (pH 7–10), whereas Pt²⁺ remains largely as the free cation [5]. This speciation difference alters solubility predictions by up to 14 orders of magnitude [5]. Procurement of Pd²⁺-specific thermodynamic databases and speciation modeling software is mandatory for defensible repository safety case submissions to regulatory bodies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Palladium ion

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.